molecular formula C9H10ClNO B572420 5-Chloro-2-isopropylnicotinaldehyde CAS No. 1211515-26-2

5-Chloro-2-isopropylnicotinaldehyde

Cat. No.: B572420
CAS No.: 1211515-26-2
M. Wt: 183.635
InChI Key: HVBTWDKMYVAGPW-UHFFFAOYSA-N
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Description

5-Chloro-2-isopropylnicotinaldehyde is a substituted nicotinaldehyde derivative featuring a pyridine ring with an aldehyde group at position 1, a chlorine atom at position 5, and an isopropyl group at position 2. Its molecular formula is C₉H₁₀ClNO, and its molecular weight is 183.45 g/mol (calculated from atomic masses). This compound is of interest in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the reactive aldehyde group and the electronic effects imparted by the chlorine and isopropyl substituents.

Properties

CAS No.

1211515-26-2

Molecular Formula

C9H10ClNO

Molecular Weight

183.635

IUPAC Name

5-chloro-2-propan-2-ylpyridine-3-carbaldehyde

InChI

InChI=1S/C9H10ClNO/c1-6(2)9-7(5-12)3-8(10)4-11-9/h3-6H,1-2H3

InChI Key

HVBTWDKMYVAGPW-UHFFFAOYSA-N

SMILES

CC(C)C1=NC=C(C=C1C=O)Cl

Synonyms

5-chloro-2-isopropylnicotinaldehyde

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following section compares 5-Chloro-2-isopropylnicotinaldehyde with two analogs from the literature: 5-Chloro-2-methoxybenzaldehyde and 5-Chloro-2-methoxynicotinaldehyde .

Structural and Molecular Differences

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position 2/5) Core Ring System
This compound C₉H₁₀ClNO 183.45 Isopropyl (2), Cl (5) Pyridine (N at 3)
5-Chloro-2-methoxybenzaldehyde C₈H₇ClO₂ 170.45 Methoxy (2), Cl (5) Benzene
5-Chloro-2-methoxynicotinaldehyde C₇H₆ClNO₂ 171.45 Methoxy (2), Cl (5) Pyridine (N at 3)
Key Observations:

Ring System :

  • The nicotinaldehyde derivatives (pyridine-based) exhibit distinct electronic properties compared to benzaldehyde analogs due to the electronegative nitrogen atom in the pyridine ring. This nitrogen enhances electrophilicity at the aldehyde group, influencing reactivity in condensation or nucleophilic addition reactions .
  • Benzaldehyde derivatives lack this nitrogen, resulting in reduced polarity and altered solubility.

Substituent Effects: Isopropyl vs. In contrast, the methoxy group in the analogs is smaller and electron-donating, which may accelerate reactions at the aldehyde site . Chlorine Position: All three compounds feature a chlorine atom at position 5, contributing electron-withdrawing effects that stabilize the aldehyde group and direct electrophilic substitution.

Research Implications

The structural variations among these compounds underscore the importance of substituent choice in tuning reactivity and application scope. For example:

  • Pharmaceuticals : Pyridine-based aldehydes like this compound are valuable intermediates for bioactive molecules, where the nitrogen atom can participate in hydrogen bonding with biological targets.
  • Agrochemicals : The chlorine substituent enhances stability against metabolic degradation, a trait shared across all three compounds.

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